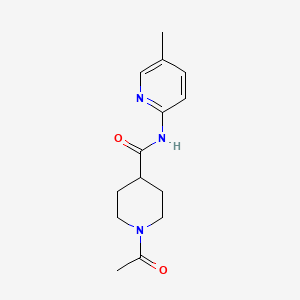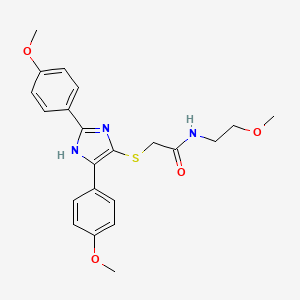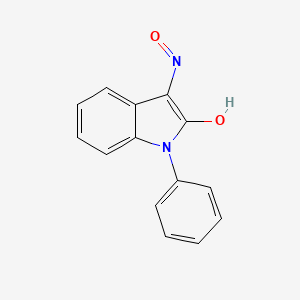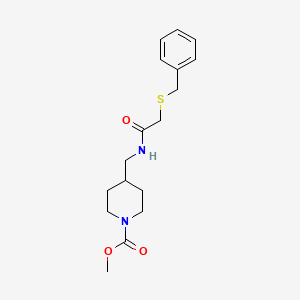![molecular formula C24H22N4O6S B2480067 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533870-22-3](/img/structure/B2480067.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multistep synthetic routes. For instance, derivatives of 1,3,4-oxadiazole have been synthesized starting from appropriate acetic acids, methoxybenzenes, and substituted benzoyl chlorides, followed by evaluation against various cancer cell lines, highlighting their potential anticancer activities (Ravinaik et al., 2021). These methods often involve cyclization reactions and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
Structural analysis of 1,3,4-oxadiazole derivatives and similar compounds is crucial for understanding their chemical behavior and biological activity. Crystal structure analysis, for example, provides insights into the molecular geometry, bonding patterns, and potential intermolecular interactions that could influence biological activity. Studies on crystal structures have been conducted to elucidate the arrangement and interactions within such molecules, offering a basis for understanding the structural attributes of N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (Karanth et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with various nucleophiles and electrophiles, underpinning their potential for diverse chemical transformations. For example, the photochemistry of some 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, leading to the synthesis of 1,2,4-thiadiazoles, indicating a versatile chemical behavior that could be relevant to our compound of interest (Vivona et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of compounds similar to N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, are crucial for their characterization and application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of physical behavior (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with biological targets, are key to their potential applications. For instance, the synthesis and biological activity evaluation of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides have shown that these compounds exhibit antimicrobial activity, suggesting that similar compounds might also possess significant biological activities (Latthe & Badami, 2007).
Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Research has shown that derivatives of 1,3,4-oxadiazole compounds have been synthesized and characterized, with studies revealing their potential in biological applications. For example, the crystal structures of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been elucidated, and their antibacterial and antioxidant activities have been evaluated, demonstrating promising results against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another study focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, with several derivatives showing higher anticancer activities than the reference drug, indicating their potential as therapeutic agents (B. Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles has been explored in the presence of sulfur nucleophiles, highlighting their utility in synthesizing 1,2,4-thiadiazoles. This study provides insights into the reaction mechanisms and synthetic methodologies, underscoring the versatility of oxadiazoles in chemical transformations (N. Vivona et al., 1997).
Synthesis and Anti-Inflammatory and Anti-Cancer Agents
Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides have been synthesized, showing potential as anti-inflammatory and anti-cancer agents. This research illustrates the application of oxadiazole derivatives in developing new pharmaceuticals (Madhavi Gangapuram & K. Redda, 2009).
Antimycobacterial Screening
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for antitubercular activities. One of the compounds emerged as a promising lead molecule with significant activity against Mycobacterium tuberculosis, suggesting the potential of oxadiazole derivatives in treating tuberculosis (N. Nayak et al., 2016).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(17-7-5-4-6-8-17)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)20-14-11-18(32-2)15-21(20)33-3/h4-15H,1-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANNGJBSGKWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)


![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)